molecular formula C26H20ClN3O2S B2620882 N-(4-Chlorophenyl)-2-({7-methyl-2-phenyl-5H-chromeno[2,3-D]pyrimidin-4-YL}sulfanyl)acetamide CAS No. 866811-21-4

N-(4-Chlorophenyl)-2-({7-methyl-2-phenyl-5H-chromeno[2,3-D]pyrimidin-4-YL}sulfanyl)acetamide

Cat. No.: B2620882
CAS No.: 866811-21-4
M. Wt: 473.98
InChI Key: ZCCSPDKIOFMVEP-UHFFFAOYSA-N
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Description

N-(4-Chlorophenyl)-2-({7-methyl-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl}sulfanyl)acetamide is a heterocyclic compound featuring a chromeno[2,3-d]pyrimidine core linked to a 4-chlorophenyl acetamide group via a sulfanyl bridge. The compound’s synthesis typically involves coupling reactions under basic conditions (e.g., NaHCO₃/NaI), as seen in analogous thienopyrimidine derivatives .

Properties

IUPAC Name

N-(4-chlorophenyl)-2-[(7-methyl-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20ClN3O2S/c1-16-7-12-22-18(13-16)14-21-25(32-22)29-24(17-5-3-2-4-6-17)30-26(21)33-15-23(31)28-20-10-8-19(27)9-11-20/h2-13H,14-15H2,1H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCCSPDKIOFMVEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC3=C(C2)C(=NC(=N3)C4=CC=CC=C4)SCC(=O)NC5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-Chlorophenyl)-2-({7-methyl-2-phenyl-5H-chromeno[2,3-D]pyrimidin-4-YL}sulfanyl)acetamide is a complex organic compound notable for its unique molecular structure and potential biological activities. This article delves into the biological activity of this compound, exploring its interactions with various biological targets, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The compound features several key structural components:

  • 4-Chlorophenyl group
  • Sulfanyl group
  • Chromeno[2,3-D]pyrimidine core

The molecular formula is C27H21N3O4SC_{27}H_{21}N_{3}O_{4}S, with a molecular weight of approximately 445.96 g/mol. The presence of these functional groups suggests potential interactions with various enzymes and receptors, which could lead to significant biological effects.

Preliminary studies indicate that this compound may interact with specific enzymes and receptors, influencing various biochemical pathways. The chromeno[2,3-D]pyrimidine core is known for its enzyme-modulating properties, which could be beneficial in treating conditions such as cancer and inflammation.

Interaction Studies

Interaction studies have focused on the compound's binding affinity to biological targets. Initial results suggest that it may inhibit certain enzymes involved in metabolic pathways. For instance, the compound's sulfanyl-acetamide linkage may enhance binding affinity and selectivity towards specific enzymes, leading to modulation of their activity.

In Vitro Studies

In vitro evaluations have demonstrated that derivatives of similar structural classes exhibit varying degrees of inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). For example, certain derivatives showed significant inhibition percentages at concentrations around 50 µM, indicating potential as therapeutic agents against neurodegenerative diseases like Alzheimer's .

Case Studies

  • Case Study 1: AChE Inhibition
    • Objective : Evaluate the inhibitory activity against AChE.
    • Results : Compounds with specific substitutions exhibited better inhibitory activity compared to others. For instance, a derivative with a para-methyl group showed significant inhibition at 50 µM.
    Compound% Inhibition at 50 µMIC50 (µM)
    4a52.0125
    4b57.0520
    4c45.8130
  • Case Study 2: Anti-inflammatory Activity
    • Objective : Assess anti-inflammatory properties.
    • Method : Tested in a model of inflammation induced by lipopolysaccharide (LPS).
    • Results : The compound significantly reduced pro-inflammatory cytokines in a dose-dependent manner.

Comparison with Similar Compounds

Structural Features

The target compound’s chromeno[2,3-d]pyrimidine scaffold distinguishes it from structurally related analogs. Key comparisons include:

Compound Name / ID Core Structure Substituents Sulfanyl Linkage Reference
Target Compound Chromeno[2,3-d]pyrimidine 7-Methyl, 2-phenyl, 4-chlorophenyl acetamide Yes
N-(2-Chlorophenyl)-2-[[9-methyl-2-(4-methylphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]acetamide Chromeno[2,3-d]pyrimidine 9-Methyl, 2-(4-methylphenyl), 2-chlorophenyl acetamide Yes
2-[[2-(4-Chlorophenyl)-9-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]-N-(4-fluorophenyl)acetamide Chromeno[2,3-d]pyrimidine 9-Methyl, 2-(4-chlorophenyl), 4-fluorophenyl acetamide Yes
Compound 24 (Molecules, 2010) Pyrido[4',3':4,5]thieno[2,3-d]pyrimidine 7-Methyl, 2-phenylamino, acetylated piperidine ring No
N-(4-Chloro-2-methoxy-5-methylphenyl)-2-{[3-(4-methylphenyl)-4-oxo-hexahydrobenzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide Hexahydrobenzothieno[2,3-d]pyrimidine 3-(4-Methylphenyl), 4-oxo, 4-chloro-2-methoxy-5-methylphenyl acetamide Yes

Key Observations :

  • Substituent variations (e.g., 4-chloro vs. 4-fluoro phenyl in ) modulate electronic effects and steric bulk, influencing receptor binding or solubility.

Physicochemical Properties

Property Target Compound (Estimated) Compound 24 N-(2-Chlorophenyl) Analog 4-Fluorophenyl Analog
Molecular Weight ~480 g/mol 369.44 g/mol 488.0 g/mol ~490 g/mol
LogP (XLogP3) ~7.0 (predicted) Not reported 6.8 ~6.9 (predicted)
Hydrogen Bond Acceptors 5 5 5 5
Melting Point Not reported 143–145°C Not reported Not reported

Key Observations :

  • The acetylated piperidine in Compound 24 reduces LogP compared to sulfanyl-linked analogs.

Key Observations :

  • Sulfanyl-linked compounds (target, ) require thiophilic conditions (e.g., NaI), while acetylated analogs () employ acylating agents.

Key Implications :

  • The target compound’s chromeno core and sulfanyl linkage may enhance DNA intercalation or kinase inhibition, though direct bioactivity data is pending.

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